3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester
Description
3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester (CAS: 886495-84-7) is a β-keto ester derivative characterized by a propionic acid backbone substituted with a 2,3,4-trimethoxyphenyl group and a methyl ester moiety. Its molecular formula is C₁₃H₁₆O₆, with a molar mass of 268.26 g/mol .
Properties
IUPAC Name |
methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-16-10-6-5-8(9(14)7-11(15)17-2)12(18-3)13(10)19-4/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXJJYNXRMKLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CC(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester typically involves the esterification of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl propionic acid methyl esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products .
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays .
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Positional Isomers: Methoxy Substitution Patterns
The position of methoxy groups on the phenyl ring significantly impacts physicochemical and biological properties:
- Key Differences: 3,4,5-Trimethoxy derivatives are more common in bioactive contexts (e.g., 3,4,5-trimethoxybenzaldehyde in plant-insect interactions ), suggesting enhanced receptor binding due to symmetrical substitution.
Ester Group Variants: Methyl vs. Ethyl
The ester group (methyl vs. ethyl) influences volatility, solubility, and metabolic stability:
- Ethyl esters generally exhibit higher lipophilicity, which may improve bioavailability but reduce aqueous solubility.
Functional Group Modifications
Substitution of methoxy groups with electron-withdrawing or bulky groups alters reactivity and bioactivity:
- Electron-withdrawing groups (e.g., NO₂, CF₃) increase acidity and stability but may reduce nucleophilic reactivity.
Biological Activity
3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, potential anti-inflammatory and anticancer effects, and its applications in biochemical assays.
Chemical Structure and Properties
The compound has a molecular formula of CHO and a molecular weight of approximately 270.29 g/mol. Its structure includes a propionic acid backbone with a trimethoxyphenyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator, modulating various biochemical pathways. Notably, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties that could be beneficial in therapeutic contexts. For instance, it has been studied for its role in inhibiting protein tyrosine phosphatases (PTPs), which are critical in regulating cellular processes such as proliferation and apoptosis . The selective inhibition of PTPs can have significant implications for cancer therapy and the treatment of autoimmune disorders.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. This activity is likely linked to its ability to modulate cytokine signaling pathways, which are pivotal in inflammatory responses .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines. For example, it was tested against human lung adenocarcinoma cells and demonstrated significant inhibitory effects . The structure-activity relationship (SAR) analyses suggest that the presence of the oxo group enhances its biological efficacy compared to structurally similar compounds.
Case Studies
- Inhibition of Cancer Cell Growth : A study evaluated the efficacy of several derivatives of this compound against human cancer cell lines. The results indicated that modifications to the methoxy groups significantly influenced the compound's potency against cancer cells .
- Enzyme Mechanism Studies : Another investigation focused on the role of this compound as a substrate in biochemical assays aimed at understanding enzyme mechanisms. The findings highlighted its utility in studying enzyme kinetics and inhibition profiles .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(4-methoxyphenyl)-3-oxopropionate | CHO | Contains a single methoxy group |
| Ethyl 3,4,5-trimethoxybenzoylacetate | CHO | Features an ethyl group instead of methyl |
| Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropionate | CHO | Contains two methoxy groups on a different phenyl position |
The presence of three methoxy groups and an oxo functional group distinguishes this compound from others, potentially contributing to its enhanced biological activities .
Q & A
What are the common synthetic routes for 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester?
Basic Research Question
The compound is typically synthesized via acid-catalyzed esterification of 3-oxo-3-(2,3,4-trimethoxyphenyl)propionic acid with methanol. This method parallels the synthesis of ethyl esters described for structurally similar compounds, where stoichiometric control of the alcohol (e.g., methanol) and catalytic sulfuric acid are critical . Alternative routes may involve Claisen condensation between methyl acetate and the appropriate trimethoxyphenyl ketone, though this requires stringent anhydrous conditions to avoid hydrolysis.
How should researchers characterize the purity and structural identity of this compound?
Basic Research Question
Characterization involves:
- HPLC analysis for purity assessment (≥98%, as per industrial standards) .
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the ester carbonyl (δ ~3.7 ppm for methyl ester, δ ~170 ppm for carbonyl carbon) and aromatic methoxy groups (δ ~3.8–3.9 ppm) .
- Mass spectrometry (HRMS) to verify the molecular ion peak at m/z 268.26 (C₁₃H₁₆O₆) .
- IR spectroscopy for ester C=O stretching (~1740 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹) .
How can researchers resolve discrepancies between experimental and theoretical NMR spectra?
Advanced Research Question
Discrepancies often arise from solvent effects , tautomerism , or impurities . To address this:
- Use 2D NMR techniques (HSQC, HMBC) to unambiguously assign proton-carbon correlations, particularly for the β-keto ester moiety and methoxy substituents .
- Compare experimental data with computational predictions (DFT-based NMR simulations) to identify electronic effects or conformational isomers.
- Re-crystallize the compound to remove impurities and reacquire spectra in deuterated DMSO or CDCl₃ to minimize solvent shifts .
What are the optimal conditions for large-scale synthesis to minimize side products?
Advanced Research Question
Key parameters include:
- Catalyst selection : Use 1.2 equivalents of concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA) to drive esterification to completion .
- Temperature control : Maintain 60–70°C to accelerate reaction kinetics without promoting decarboxylation of the β-keto acid intermediate.
- Purification : Employ silica gel column chromatography (hexane:ethyl acetate, 7:3) or recrystallization from ethanol to isolate the ester with ≥98% purity .
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of methoxy groups .
How stable is this compound under various storage conditions?
Basic Research Question
Stability data suggest:
- Short-term : Store at room temperature in airtight containers with desiccants to prevent hydrolysis of the ester group .
- Long-term : For extended storage, keep at –20°C under nitrogen to avoid degradation. Avoid exposure to light, as methoxy-substituted aromatics may undergo photochemical oxidation .
What is the role of the 2,3,4-trimethoxyphenyl moiety in modulating biological activity?
Advanced Research Question
The trimethoxyphenyl group enhances:
- Lipophilicity : Improves membrane permeability, critical for bioactive molecules targeting intracellular pathways .
- Electron density : Methoxy substituents donate electrons via resonance, stabilizing charge-transfer interactions with biological targets (e.g., enzyme active sites) .
- Steric effects : The 2,3,4-substitution pattern may restrict rotational freedom, favoring specific binding conformations. Comparative studies with mono- or dimethoxy analogs are recommended to validate structure-activity relationships .
How should researchers address conflicting reaction yields reported in literature?
Advanced Research Question
Methodological inconsistencies often explain yield discrepancies:
- Statistical analysis : Use ANOVA to compare yields across reaction scales, catalysts, and solvent systems.
- Reagent purity : Ensure starting materials (e.g., 2,3,4-trimethoxyphenyl ketone) are ≥98% pure, as impurities can derail stoichiometry .
- Reproducibility : Replicate protocols from peer-reviewed journals (avoiding non-academic sources like BenchChem) and document deviations in stirring rate, heating time, and workup procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
